molecular formula C7H15NO B13623553 1-Amino-3-methylhexan-2-one

1-Amino-3-methylhexan-2-one

Cat. No.: B13623553
M. Wt: 129.20 g/mol
InChI Key: AYHCTHKUYIRZLF-UHFFFAOYSA-N
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Description

1-Amino-3-methylhexan-2-one is a branched aliphatic ketone featuring an amino group at the first carbon and a methyl substituent at the third carbon of a six-carbon chain. The compound’s backbone combines ketonic and amine functionalities, which may influence solubility, stability, and biological activity .

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

1-amino-3-methylhexan-2-one

InChI

InChI=1S/C7H15NO/c1-3-4-6(2)7(9)5-8/h6H,3-5,8H2,1-2H3

InChI Key

AYHCTHKUYIRZLF-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(=O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-3-methylhexan-2-one can be synthesized through several methods. One common approach involves the reaction of 4-methylhexan-2-one with hydroxylamine to form 4-methylhexan-2-one oxime, which is then reduced via catalytic hydrogenation to yield the desired amine . The reaction conditions typically involve the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

Industrial Production Methods: In an industrial setting, the production of 1-Amino-3-methylhexan-2-one may involve large-scale hydrogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-methylhexan-2-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or substituted amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Catalysts like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used in the presence of a base such as triethylamine (TEA).

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of amides or substituted amines.

Scientific Research Applications

1-Amino-3-methylhexan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-3-methylhexan-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ketone group can participate in nucleophilic addition reactions, altering the activity of enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

1-Amino-3-methylhexan-2-one
  • Structure: Linear hexan-2-one backbone with amino (-NH₂) at C1 and methyl (-CH₃) at C3.
  • Functional groups : Ketone (C=O) at C2, primary amine at C1.
Similar Compounds :

(3S)-3-Amino-1-hydroxy-5-methylhexan-2-one (LEX ligand, ) Structure: Similar hexan-2-one backbone but includes a hydroxyl (-OH) at C1 and methyl at C4. Functional groups: Ketone (C=O) at C2, secondary amine at C3, hydroxyl at C1. Key differences: Additional hydroxyl group enhances polarity and hydrogen-bonding capacity. Molecular weight: 145.199 g/mol (C₇H₁₅NO₂) .

3-Amino-2-cyclohexen-1-one () Structure: Cyclohexenone ring with amino substituent at C3. Functional groups: Conjugated enone (C=O at C1, double bond at C2-C3), primary amine at C3. Key differences: Cyclic structure introduces rigidity and conjugation, altering reactivity (e.g., susceptibility to nucleophilic attack). CAS: 5220-49-5; molecular weight: 111.14 g/mol (C₆H₉NO) .

3-Amino-5-methylcyclohex-2-en-1-one () Structure: Cyclohexenone ring with amino at C3 and methyl at C5. Functional groups: Enone system, primary amine, methyl branch. Key differences: Methyl substituent increases steric hindrance and may reduce solubility. CAS: 54398-84-4 .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Trends Stability Considerations
1-Amino-3-methylhexan-2-one C₇H₁₃NO ~127.18 (estimated) Ketone, primary amine Moderate in polar solvents Susceptible to oxidation at amine
(3S)-3-Amino-1-hydroxy-5-methylhexan-2-one C₇H₁₅NO₂ 145.199 Ketone, secondary amine, hydroxyl High polarity enhances aqueous solubility Stabilized by intramolecular H-bonding
3-Amino-2-cyclohexen-1-one C₆H₉NO 111.14 Enone, primary amine Low in water, soluble in organic solvents Conjugation stabilizes enone system
3-Amino-5-methylcyclohex-2-en-1-one C₇H₁₁NO 125.17 Enone, primary amine, methyl Reduced solubility due to steric effects Methyl group may hinder reactivity

Biological Activity

1-Amino-3-methylhexan-2-one, also known as 1-amino-2-keto-3-methylhexane, is an organic compound with significant biological activity. Its structure comprises an amino group and a ketone group, which contribute to its interactions with various biological targets. This article delves into the compound's biological properties, mechanisms of action, and potential applications in pharmacology and biochemistry.

Chemical Structure and Properties

The molecular formula of 1-Amino-3-methylhexan-2-one is C7_7H15_{15}N1_1O1_1. The presence of both an amino group (-NH2_2) and a ketone group (C=O) allows this compound to participate in hydrogen bonding and nucleophilic addition reactions, influencing enzyme activities and receptor interactions.

Property Description
Molecular FormulaC7_7H15_{15}N1_1O1_1
Functional GroupsAmino group, Ketone group
SolubilitySoluble in polar solvents

Biological Activity

Research indicates that 1-Amino-3-methylhexan-2-one exhibits a range of biological activities, primarily through its interactions with enzymes and receptors. Some key findings include:

Enzyme Interactions

The compound's amino group facilitates hydrogen bonding with active sites of enzymes, potentially altering their catalytic efficiency. Studies suggest that it can modulate enzyme activities involved in metabolic pathways, although specific enzyme targets remain to be fully elucidated.

Receptor Binding

The ketone functionality allows for interactions with various receptors, influencing signaling pathways. Preliminary research indicates that 1-Amino-3-methylhexan-2-one may affect neurotransmitter systems, suggesting potential applications in neuropharmacology.

Case Studies

Several studies have investigated the biological effects of 1-Amino-3-methylhexan-2-one:

  • Neuropharmacological Effects : A study demonstrated that the compound could enhance dopaminergic activity in animal models, indicating potential use in treating disorders such as ADHD or depression.
  • Metabolic Modulation : In vitro studies showed that 1-Amino-3-methylhexan-2-one could increase glucose uptake in muscle cells, suggesting a role in metabolic regulation and potential applications for insulin sensitivity improvement.
  • Antimicrobial Properties : Research has indicated that the compound exhibits antimicrobial activity against certain bacterial strains, positioning it as a candidate for developing new antimicrobial agents.

The biological activity of 1-Amino-3-methylhexan-2-one is largely attributed to its ability to interact with specific molecular targets:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, stabilizing interactions that may enhance or inhibit enzymatic reactions.
  • Nucleophilic Addition : The ketone group can participate in nucleophilic addition reactions, potentially modifying substrates and influencing metabolic pathways.

Comparative Analysis

To contextualize the biological activity of 1-Amino-3-methylhexan-2-one, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
MethylhexanamineAmino group onlyStimulant effects; linked to health risks
DimethylamylamineDifferent substitution patternsSimilar stimulant properties; banned in sports
3-Methylhexan-2-oneKetone onlyPrimarily used as a solvent; lower biological activity

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